Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14799160
InChI: InChI=1S/C20H23N3O5S/c1-12-17(19(26)28-3)21-20(29-12)22-18(25)14-10-16(24)23(11-14)9-8-13-6-4-5-7-15(13)27-2/h4-7,14H,8-11H2,1-3H3,(H,21,22,25)
SMILES:
Molecular Formula: C20H23N3O5S
Molecular Weight: 417.5 g/mol

Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate

CAS No.:

Cat. No.: VC14799160

Molecular Formula: C20H23N3O5S

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate -

Specification

Molecular Formula C20H23N3O5S
Molecular Weight 417.5 g/mol
IUPAC Name methyl 2-[[1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]-5-methyl-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C20H23N3O5S/c1-12-17(19(26)28-3)21-20(29-12)22-18(25)14-10-16(24)23(11-14)9-8-13-6-4-5-7-15(13)27-2/h4-7,14H,8-11H2,1-3H3,(H,21,22,25)
Standard InChI Key YVDLSMMJDJMRHF-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)CCC3=CC=CC=C3OC)C(=O)OC

Introduction

Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring, a pyrrolidine moiety, and a methoxyphenyl group. This compound is of interest in medicinal chemistry due to its unique structural features, which may confer distinct pharmacological properties. The presence of diverse functional groups, such as the methyl and carboxylate groups, enhances its solubility and reactivity, making it a candidate for drug development, particularly in the antiviral field.

Synthesis

The synthesis of Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps. While specific details on the synthesis protocol are not widely documented, it generally requires the use of commercially available reagents and involves several transformations to assemble the complex structure.

Potential Applications

This compound has potential applications in pharmaceuticals, particularly in the development of antiviral medications. Its unique molecular structure may allow for specific interactions with viral proteins, making it a candidate for drug development against various viral infections.

Potential Applications Table

Application AreaPotential Use
Antiviral MedicationsInteraction with viral proteins
Medicinal ChemistryDrug development due to diverse functional groups

Future Research Directions

  • Molecular Docking Studies: To assess the compound's binding affinity to viral proteins or other biological targets.

  • In Vitro and In Vivo Assays: To evaluate its antiviral efficacy and potential side effects.

  • Structure-Activity Relationship (SAR) Studies: To optimize its structure for improved pharmacological properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator